molecular formula C47H78O18 B1205918 Gypenoside XXV CAS No. 81474-84-2

Gypenoside XXV

Número de catálogo B1205918
Número CAS: 81474-84-2
Peso molecular: 931.1 g/mol
Clave InChI: KHPWSKNLAFECBO-NSMVKXLTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gypenoside XXV is a triterpenoid saponin.

Aplicaciones Científicas De Investigación

  • Neuroprotective Effects : Gypenosides, including Gypenoside XXV, have shown promising results in neuroprotection. They have been observed to enhance memory, as evidenced by improved performance in learning deficit models in mice. Specifically, Gypenosides ameliorated scopolamine-induced memory impairment in mice, suggesting their potential application in treating memory-related disorders (Joh, Yang, & Kim, 2010).

  • Anticancer Properties : Several studies have demonstrated the potential of Gypenosides in inhibiting the growth of various cancer cell types. For instance, Gypenosides suppressed the growth of human oral cancer cells and induced apoptosis in these cells. This effect was also observed in a murine xenograft model of oral cancer, suggesting a potential application in cancer therapy (Lu et al., 2012). Additionally, Gypenosides have shown antileukemia effects in vitro and in vivo, further underscoring their potential as anticancer agents (Hsu et al., 2011).

  • Antidepressant Effects : Research indicates that Gypenosides may possess antidepressant-like properties. A study revealed that Gypenosides reversed depressive behavior in mice by inhibiting hippocampal neuroinflammation. This suggests that Gypenosides could be effective in treating depression-related symptoms (Dong et al., 2018).

  • Cardioprotective Effects : Gypenosides have been found to protect cardiomyocytes against ischemia-reperfusion injury. This protective effect was observed in both in vitro and in vivo studies, indicating the potential of Gypenosides in preventing or treating myocardial ischemia/reperfusion injury (Yu et al., 2016).

  • Inhibition of Osteoclastogenesis : Gypenosides have been shown to inhibit osteoclast formation, which is significant for conditions like osteoporosis. They were found to regulate NF‐κB, AKT, and MAPK signaling pathways in bone marrow macrophages, suggesting their potential in treating osteoclast-related diseases (Han et al., 2018).

  • Antiviral Properties : Gypenosides have exhibited inhibitory effects on certain viruses. Specifically, they were found to inhibit bovine viral diarrhea virus replication by interfering with viral attachment and internalization and activating apoptosis of infected cells (Yang et al., 2021).

  • Gut Microbiota Improvement : In the context of non-alcoholic fatty liver disease, Gypenosides improved intestinal microbiota and alleviated the disease's progression. This suggests their potential in managing diseases associated with gut microbiota imbalances (Huang et al., 2019).

Propiedades

Número CAS

81474-84-2

Fórmula molecular

C47H78O18

Peso molecular

931.1 g/mol

Nombre IUPAC

(3S,5S,8R,9S,10S,13R,14R,17S)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2S)-2-hydroxy-6-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C47H78O18/c1-23(2)8-7-14-47(59,22-61-40-37(57)35(55)33(53)27(18-48)62-40)25-11-15-44(5)24(25)9-10-30-45(44,6)16-12-29-43(3,4)31(13-17-46(29,30)21-50)64-42-39(32(52)26(51)20-60-42)65-41-38(58)36(56)34(54)28(19-49)63-41/h8,21,24-42,48-49,51-59H,7,9-20,22H2,1-6H3/t24-,25+,26+,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,42+,44-,45-,46-,47-/m1/s1

Clave InChI

KHPWSKNLAFECBO-NSMVKXLTSA-N

SMILES isomérico

CC(=CCC[C@@](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)([C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=O)C)C)O)C

SMILES

CC(=CCCC(COC1C(C(C(C(O1)CO)O)O)O)(C2CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C=O)C)C)O)C

SMILES canónico

CC(=CCCC(COC1C(C(C(C(O1)CO)O)O)O)(C2CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C=O)C)C)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.